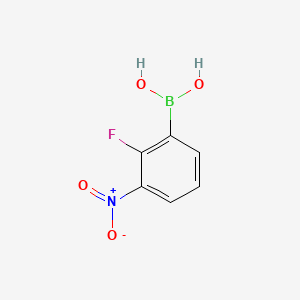

2-Fluoro-3-nitrophenylboronic acid

Overview

Description

2-Fluoro-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H5BFNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Mechanism of Action

- Boronic acids, including phenylboronic acids, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds using palladium catalysts .

- In SM coupling, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This process allows the coupling of chemically differentiated fragments .

Target of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes and ligands. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, enabling the transmetalation step crucial for the coupling process .

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance. Additionally, this compound may impact cell proliferation and apoptosis, although specific studies on these effects are limited .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to palladium catalysts, facilitating the transmetalation step in Suzuki-Miyaura coupling reactions. This binding interaction is crucial for the activation of the boronic acid group and the subsequent formation of carbon-carbon bonds. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects may occur at very high doses, including potential damage to tissues and organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic function. Specific enzymes that interact with this compound include those involved in the oxidation-reduction reactions and the formation of carbon-carbon bonds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound may be transported across cell membranes via specific transporters, and its distribution within tissues can vary depending on the presence of binding proteins and other factors .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-nitrophenylboronic acid typically involves the following steps:

Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.

Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation and Reduction: The nitro group in the compound can undergo reduction to form an amino group, while the boronic acid group can be oxidized to form a boronic ester or borate.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.

Major Products:

Suzuki–Miyaura Coupling: Produces biaryl compounds or substituted alkenes.

Reduction: Produces 2-fluoro-3-aminophenylboronic acid.

Oxidation: Produces boronic esters or borates.

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-nitrophenylboronic acid serves as a crucial building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction involves coupling aryl or vinyl boronic acids with halides or triflates, leading to the formation of biaryl compounds. The presence of the fluoro and nitro groups on the phenyl ring enhances the electronic properties of the compound, making it a suitable candidate for these reactions .

Pharmaceutical Applications

The compound is integral in synthesizing several biologically active pharmaceuticals. It has been employed in the development of g-secretase inhibitors and other therapeutic agents targeting various receptors.

Case Studies:

- G-Secretase Inhibitors: Research indicates that derivatives of this compound can be utilized to synthesize compounds that inhibit g-secretase activity, which is relevant in Alzheimer's disease treatment .

- Receptor Antagonists: The compound has been used to create antagonists for human vanilloid receptor 1 and dopamine D4 receptor, showcasing its importance in drug discovery and development .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its ability to form stable complexes with various substrates allows for the development of effective agrochemical agents.

Utilization:

- Herbicides: The compound is involved in synthesizing poly-substituted aryl compounds that exhibit herbicidal activity. For instance, it can be transformed into 6-(poly-substituted aryl)-4-aminopicolinate compounds, which are recognized for their herbicidal properties .

Material Science

Beyond its applications in pharmaceuticals and agrochemicals, this compound has potential uses in material science. Its unique chemical structure allows for modifications that can lead to new materials with desired properties.

Research Insights:

- The compound can be used to develop new polymers or materials with specific functionalities by incorporating it into polymer matrices or using it as a cross-linking agent .

Comparison with Similar Compounds

2-Fluoro-3-nitrophenylboronic acid can be compared with other similar compounds, such as:

3-Fluorophenylboronic Acid: Lacks the nitro group, making it less reactive in certain coupling reactions.

3-Chloro-4-fluorophenylboronic Acid: Contains a chlorine atom, which can influence the reactivity and selectivity in coupling reactions.

2-Fluoro-3-nitrobenzoic Acid: Similar structure but lacks the boronic acid group, limiting its use in Suzuki–Miyaura coupling.

The unique combination of the fluorine and nitro groups in this compound provides distinct reactivity and selectivity, making it a valuable compound in various chemical and industrial applications.

Biological Activity

2-Fluoro-3-nitrophenylboronic acid (C6H5BFNO4) is an organoboron compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and organic synthesis. This compound features a fluorine atom and a nitro group on the aromatic ring, which may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in drug development.

- Molecular Formula : C6H5BFNO4

- Molecular Weight : Approximately 185.11 g/mol

- Structure : The compound consists of a phenyl ring substituted at positions 2 and 3 by a fluorine atom and a nitro group, respectively.

This compound operates primarily through its interactions with various enzymes. Its boronic acid moiety is known to form reversible covalent bonds with serine residues in enzymes, leading to inhibition of enzymatic activity. This property is particularly relevant in the context of serine proteases, which play critical roles in numerous biological processes.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymatic processes:

- Serine Proteases : Interactions with serine proteases can lead to therapeutic applications in cancer treatment by modulating proteolytic pathways.

- Transmetalation in Suzuki-Miyaura Coupling : The compound facilitates transmetalation steps crucial for carbon-carbon bond formation, impacting metabolic pathways within cells.

Cellular Effects

Research indicates that this compound influences various cellular processes:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits specific serine proteases involved in cancer progression. The unique electronic properties imparted by the fluorine and nitro substituents enhance binding affinity to these enzymes.

- Cellular Metabolism : Long-term studies indicated sustained effects on cellular function, including alterations in metabolic pathways and enzyme activity over time.

- Drug Development Potential : Due to its ability to form reversible covalent bonds with proteins, there is significant potential for developing inhibitors targeting various enzymes involved in disease processes .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases; potential applications in cancer therapy |

| Cell Signaling Modulation | Influences gene expression and metabolic pathways |

| Impact on Cell Proliferation | Affects rates of cell growth and apoptosis |

| Reversible Covalent Bonding | Forms reversible bonds with proteins, enhancing drug development prospects |

Properties

IUPAC Name |

(2-fluoro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSOFYUHJLGRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674558 | |

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-29-6 | |

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.